molecular formula C17H17N3O B15020946 6-methyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide

6-methyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide

Cat. No.: B15020946
M. Wt: 279.34 g/mol
InChI Key: OTQMLBATXFZDDG-UUACLZHGSA-N
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Description

6-methyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide is a compound that belongs to the class of hydrazides. It is a Schiff base derivative formed by the condensation of a hydrazide with an aldehyde or ketone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide typically involves the reaction of 6-methylpyridine-3-carbohydrazide with an appropriate aldehyde or ketone under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually catalyzed by an acid or base to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines and carbonyl compounds.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

6-methyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

6-methyl-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide

InChI

InChI=1S/C17H17N3O/c1-13(10-15-6-4-3-5-7-15)11-19-20-17(21)16-9-8-14(2)18-12-16/h3-12H,1-2H3,(H,20,21)/b13-10+,19-11-

InChI Key

OTQMLBATXFZDDG-UUACLZHGSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C(=C\C2=CC=CC=C2)\C

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC(=CC2=CC=CC=C2)C

Origin of Product

United States

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